Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically includes the use of adenosine triphosphate (ATP)-based inhibitors, which are known for their efficacy in targeting specific kinase mutations .
Industrial Production Methods
Industrial production of AP23848 requires stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
AP23848 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving AP23848 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles and electrophiles: Such as halides and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
AP23848 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the effects of kinase inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating malignancies associated with Bcr-Abl and c-Kit mutations, such as chronic myeloid leukemia and gastrointestinal stromal tumors.
Industry: Utilized in the development of new kinase inhibitors and other therapeutic agents
Mechanism of Action
AP23848 exerts its effects by inhibiting the activity of the Bcr-Abl tyrosine kinase and the c-Kit receptor. This inhibition disrupts the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the Akt and signal transducer and activator of transcription 3 (STAT3) pathways, which are critical for cell survival and proliferation .
Comparison with Similar Compounds
AP23848 is unique in its ability to selectively target activation-loop mutants of Kit more potently than wild-type Kit. Similar compounds include:
AP23464: Another ATP-based kinase inhibitor with similar properties and applications.
BMS-354825: A Src/Abl inhibitor used in combination therapy to prevent drug resistance in chronic myeloid leukemia
Properties
IUPAC Name |
3-[2-[2-cyclopentyl-6-(4-dipropylphosphorylanilino)purin-9-yl]ethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N5O2P/c1-3-18-38(37,19-4-2)26-14-12-24(13-15-26)32-29-27-30(34-28(33-29)23-9-5-6-10-23)35(21-31-27)17-16-22-8-7-11-25(36)20-22/h7-8,11-15,20-21,23,36H,3-6,9-10,16-19H2,1-2H3,(H,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPNIONIOLOGFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(=O)(CCC)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CCC5=CC(=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N5O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834894-21-2 | |
Record name | AP-23848 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834894212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AP-23848 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PAK5CI13U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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